![molecular formula C13H19N3O4S B153486 tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate CAS No. 259809-79-5](/img/structure/B153486.png)

tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Descripción general

Descripción

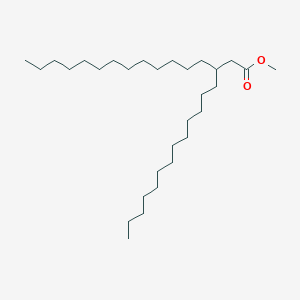

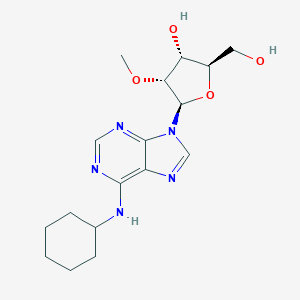

The compound tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a chemical entity that belongs to the class of organic compounds known as pyrido[4,3-d]pyrimidines. These compounds are characterized by a pyrimidine ring fused to a pyridine ring. The tert-butyl group is a common protecting group in organic synthesis, and the methylsulfonyl moiety suggests potential biological activity or utility in further chemical transformations.

Synthesis Analysis

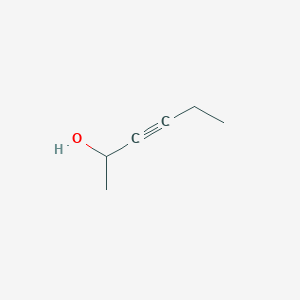

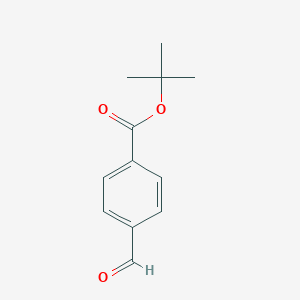

The synthesis of related tert-butyl substituted pyridine derivatives has been explored in various studies. For instance, tert-butyl nitrite has been used to promote oxidative intermolecular sulfonamination of alkynes to synthesize substituted sulfonyl pyrroles, indicating that tert-butyl groups can be involved in oxidative reactions . Another study describes the synthesis of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, which involves a palladium-catalyzed reaction followed by a Diels-Alder reaction, showcasing the versatility of tert-butyl pyridine derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of tert-butyl substituted pyridine derivatives has been characterized using various spectroscopic methods, including FTIR, 1H and 13C NMR, and X-ray crystallography . For example, the crystal and molecular structure of a related compound was stabilized by intramolecular hydrogen bonds, which is a common feature that can influence the reactivity and physical properties of such molecules .

Chemical Reactions Analysis

The tert-butyl group in pyridine derivatives can undergo various chemical reactions. For example, the vinyl derivative synthesized in one study was further reacted with maleic anhydride and underwent subsequent electrophilic and nucleophilic reactions, as well as reduction and oxidation of its functional groups . This indicates that tert-butyl pyridine derivatives can participate in a wide range of chemical transformations, which could be applicable to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted pyridine derivatives are influenced by their molecular structure. The presence of intramolecular hydrogen bonds can affect their thermal stability and solubility . Additionally, the tert-butyl group can impart steric bulk, which may influence the compound's reactivity and interaction with other molecules. The specific properties of tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate would need to be determined experimentally, but insights can be gained from the analysis of related compounds.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

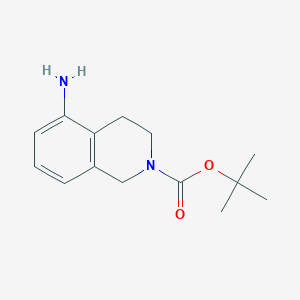

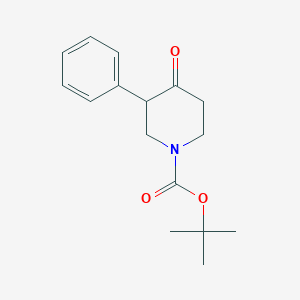

One area of focus has been the synthesis and chemical transformations of related pyridine and pyrimidine derivatives, providing a foundation for developing novel compounds with potential biological activity. For instance, research has demonstrated the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, offering insights into the formation of N-substituted 2,3,4,5,6,7-hexahydrofuro[2,3-c]pyridine derivatives through reactions with electrophiles, highlighting the versatility of pyridine derivatives in chemical synthesis (Moskalenko & Boev, 2014).

Structural and Molecular Analysis

Structural and molecular analysis of compounds structurally similar to tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate has been conducted. For example, studies on the synthesis, characterization, thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate have provided valuable information on the molecular structure and stability of these compounds, revealing the importance of intramolecular hydrogen bonding (Çolak et al., 2021).

Potential Biological Activity

Research into the interaction and cyclization of pyrimidine derivatives, including studies on diazotization and formylation of pyrazolo[5,1-c][1,2,4]triazines, has hinted at the potential for synthesizing compounds with biological activity. These studies explore the chemical reactions and modifications that lead to new derivatives, laying the groundwork for future investigations into their biological applications (Mironovich & Shcherbinin, 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 2-methylsulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4S/c1-13(2,3)20-12(17)16-6-5-10-9(8-16)7-14-11(15-10)21(4,18)19/h7H,5-6,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOLEDYHJUZKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627671 | |

| Record name | tert-Butyl 2-(methanesulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |

CAS RN |

259809-79-5 | |

| Record name | 1,1-Dimethylethyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259809-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-(methanesulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

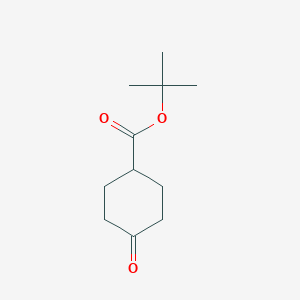

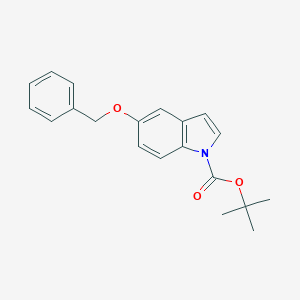

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B153437.png)